1-Bromo-2-hexylbenzene
Description
Contextual Significance of Aryl Halides in Modern Chemical Synthesis
Aryl halides are a class of organic compounds where a halogen atom is directly bonded to an aromatic ring. wikipedia.org They serve as fundamental building blocks in modern organic synthesis due to their versatile reactivity. chemistrylearner.com The carbon-halogen bond in aryl halides is notably strong, making them generally resistant to simple nucleophilic substitution reactions. libretexts.org However, this reactivity can be significantly altered by the presence of other substituents on the aromatic ring and by the reaction conditions. libretexts.org
A primary application of aryl halides is in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are pivotal for forming new carbon-carbon bonds. chemistrylearner.com These palladium-catalyzed reactions have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. chemistrylearner.comtaylorandfrancis.com Aryl halides are also precursors for the formation of organometallic reagents, such as Grignard reagents and organolithium compounds. wikipedia.org These reagents are powerful nucleophiles used to create new carbon-carbon bonds with a wide range of electrophiles.
The nature of the halogen atom (F, Cl, Br, I) influences the reactivity of the aryl halide. Aryl bromides and iodides are generally more reactive in cross-coupling reactions than aryl chlorides, while aryl fluorides are the least reactive. wikipedia.org The position of the halogen on the aromatic ring relative to other substituents also plays a crucial role in directing the outcome of chemical transformations.
Overview of ortho-Bromoalkylbenzenes in Advanced Chemical Research
ortho-Bromoalkylbenzenes are a specific subclass of aryl halides characterized by an alkyl group positioned adjacent (in the ortho position) to the bromine atom on the benzene (B151609) ring. This structural arrangement introduces steric hindrance around the bromine atom, which can influence the compound's reactivity in synthetic transformations.
Research involving ortho-bromoalkylbenzenes often focuses on their utility in forming cyclic compounds through intramolecular reactions. The proximity of the alkyl chain to the reactive bromo-substituted carbon can facilitate cyclization reactions, leading to the formation of new ring systems that are important scaffolds in medicinal chemistry and materials science.
Furthermore, the electronic effects of the alkyl group can modulate the reactivity of the aryl bromide. Alkyl groups are generally considered to be weakly electron-donating, which can slightly activate the aromatic ring towards electrophilic substitution, although the steric bulk can direct incoming electrophiles to other positions on the ring. In the context of cross-coupling reactions, the steric hindrance from the ortho-alkyl group can sometimes necessitate the use of specialized catalysts and ligands to achieve high yields.
Research Trajectories and Key Challenges Associated with 1-Bromo-2-hexylbenzene
Research on this compound is often situated within the broader context of developing new synthetic methodologies and understanding the intricacies of reaction mechanisms involving sterically hindered aryl halides. Key research trajectories include:
Development of Novel Catalytic Systems: A significant challenge is to design and synthesize highly active and selective catalysts that can overcome the steric hindrance imposed by the ortho-hexyl group in cross-coupling reactions. This involves exploring new ligands and reaction conditions to improve yields and minimize side products.
Intramolecular Cyclization Reactions: The hexyl chain provides a flexible tether that can potentially undergo intramolecular reactions to form fused ring systems. Research in this area explores various reaction pathways, such as radical cyclizations or transition metal-catalyzed C-H activation/functionalization, to construct novel polycyclic aromatic hydrocarbons.
Understanding Reaction Mechanisms: Detailed mechanistic studies are crucial to elucidate the factors that govern the reactivity of this compound. This includes investigating the influence of the ortho-hexyl group on the rates and selectivity of various reactions, as well as identifying and characterizing reaction intermediates.
A significant challenge in working with this compound and similar compounds is controlling the regioselectivity of reactions. The presence of the hexyl group can direct reactions to specific positions on the aromatic ring, but predicting and controlling this outcome can be complex. Additionally, the synthesis of this compound itself can be challenging, often requiring multi-step procedures to introduce the desired substitution pattern.
Compound Data
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 59734-92-8 | C₁₂H₁₇Br | 241.17 | Not available |
| 1-Bromohexane (B126081) | 111-25-1 | C₆H₁₃Br | 165.07 | 154-158 |
| 1-Bromo-4-hexylbenzene | 23703-22-2 | C₁₂H₁₇Br | 241.17 | Not available |
| 1-Bromo-2-ethylbenzene | 1973-22-4 | C₈H₉Br | 185.06 | 203-204 |
| 1-Bromo-2-ethoxybenzene | 583-19-7 | C₈H₉BrO | 201.06 | 225-226 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
38409-58-4 |
|---|---|
Molecular Formula |
C12H17Br |
Molecular Weight |
241.17 g/mol |
IUPAC Name |
1-bromo-2-hexylbenzene |
InChI |
InChI=1S/C12H17Br/c1-2-3-4-5-8-11-9-6-7-10-12(11)13/h6-7,9-10H,2-5,8H2,1H3 |
InChI Key |
XKYWOQMOQMYGGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=CC=C1Br |
Origin of Product |
United States |
Mechanistic Investigations of 1 Bromo 2 Hexylbenzene Reactivity
Electrophilic Aromatic Substitution Mechanisms on Alkylbenzenes
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds like alkylbenzenes. The mechanism involves the attack of an electrophile by the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. chemistrysteps.combyjus.com This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com In the final, fast step, a proton is removed from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system. chemistrysteps.commasterorganicchemistry.com
Steric and Electronic Effects Governing Regioselectivity in Bromination
The regioselectivity of electrophilic bromination on alkylbenzenes is governed by a combination of steric and electronic effects. Alkyl groups are electron-donating, which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. libretexts.orgnih.gov However, the steric bulk of the alkyl substituent can hinder the approach of the electrophile to the ortho position. gla.ac.uk
In the case of 1-bromo-2-hexylbenzene, the hexyl group is an ortho, para-director. However, the bromine atom is a deactivating group, yet it also directs incoming electrophiles to the ortho and para positions. libretexts.org The interplay between the activating hexyl group and the deactivating but ortho, para-directing bromo group, along with the steric hindrance from the hexyl chain, influences the precise location of further substitution.
A study on the bromination of various alkylbenzenes demonstrated that as the steric bulk of the alkyl group increases, the ratio of para to ortho substitution increases. gla.ac.uk For instance, the ortho:para ratio for the bromination of tert-butylbenzene (B1681246) is significantly lower than that for toluene, indicating that the bulky tert-butyl group sterically hinders the ortho positions. gla.ac.uk This principle suggests that in the bromination of 2-hexylbenzene, the incoming bromine atom would preferentially add to the para position relative to the hexyl group to minimize steric clash.
The electronic effect of the alkyl group stabilizes the arenium ion intermediate, particularly when the positive charge is located on the carbon bearing the alkyl group (in the case of ortho and para attack). This stabilization lowers the activation energy for ortho and para substitution compared to meta substitution. rsc.orgrsc.org
Table 1: Influence of Alkyl Group on Regioselectivity of Bromination
| Alkylbenzene | Ortho/Para Ratio | Primary Factor |
| Toluene | High | Electronic Effect |
| Ethylbenzene | Moderate | Mixed Effects |
| Isopropylbenzene | Low | Steric Hindrance |
| tert-Butylbenzene | Very Low | Steric Hindrance |
Role of Lewis Acid Catalysis in ortho-Bromination Selectivity
Lewis acids are crucial catalysts in electrophilic aromatic bromination reactions. They function by polarizing the bromine molecule (Br₂), making it a more potent electrophile. byjus.comlibretexts.org For instance, iron(III) bromide (FeBr₃) reacts with Br₂ to form a complex that effectively delivers a "Br⁺" equivalent to the aromatic ring. libretexts.org
The choice of Lewis acid and reaction conditions can influence the regioselectivity of bromination. While steric effects generally disfavor ortho substitution for bulky alkylbenzenes, certain catalytic systems can enhance selectivity for this position. Research has shown that some Lewis acids can coordinate with substituents on the benzene (B151609) ring, thereby directing the electrophile to the ortho position. However, for a simple alkyl group like hexyl, this directing effect is less pronounced compared to substrates with more coordinating functional groups.
Free-Radical Benzylic Bromination and Aromatic Side-Chain Functionalization
Beyond electrophilic substitution on the aromatic ring, the alkyl side-chain of this compound can undergo functionalization through free-radical mechanisms. Benzylic C-H bonds, the C-H bonds on the carbon atom directly attached to the aromatic ring, are weaker than other alkyl C-H bonds. libretexts.org This is due to the resonance stabilization of the resulting benzylic radical, where the unpaired electron can be delocalized into the aromatic π-system. libretexts.orgyoutube.com
A common reagent for selective benzylic bromination is N-bromosuccinimide (NBS), often used in the presence of a radical initiator like light or peroxides. youtube.comresearchgate.netmasterorganicchemistry.com The reaction, known as the Wohl-Ziegler reaction, proceeds via a radical chain mechanism. researchgate.netmasterorganicchemistry.com NBS provides a low, steady concentration of bromine radicals (Br•) and molecular bromine (Br₂). youtube.com
The mechanism involves the following key steps:
Initiation: Homolytic cleavage of the N-Br bond in NBS or the initiator to generate radicals.
Propagation: A bromine radical abstracts a benzylic hydrogen from the alkylbenzene, forming a stable benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the benzylic bromide and another bromine radical, which continues the chain. ucalgary.ca
Termination: Combination of any two radical species.
For this compound, free-radical bromination would selectively occur at the benzylic position of the hexyl chain, leading to the formation of 1-bromo-2-(1-bromohexyl)benzene. This benzylic bromide is a versatile intermediate for further synthetic transformations, such as nucleophilic substitution and elimination reactions. gla.ac.uk
Formation and Reactivity of Benzyne (B1209423) Intermediates from ortho-Dihalobenzenes
ortho-Dihalobenzenes, such as a derivative of this compound that has undergone further halogenation, can serve as precursors to highly reactive intermediates known as benzynes (or arynes). libretexts.orgwikipedia.org Benzyne is a neutral, highly strained molecule containing a formal triple bond within the benzene ring. wikipedia.orglibretexts.org This "triple bond" is formed by the overlap of two sp²-hybridized orbitals in the plane of the ring, making it very weak and highly reactive. masterorganicchemistry.com
Benzynes are typically generated from ortho-dihalobenzenes by treatment with a strong base, such as sodium amide (NaNH₂) or potassium amide (KNH₂). libretexts.orgmasterorganicchemistry.com The mechanism is an elimination-addition process. The strong base first abstracts a proton from the position ortho to one of the halogens. This is followed by the elimination of the halide ion from the adjacent carbon, forming the benzyne intermediate. libretexts.org
Once formed, benzyne is a powerful electrophile and readily reacts with nucleophiles. fiveable.me The nucleophile can attack either carbon of the triple bond. In the case of a substituted benzyne derived from a molecule like 1,2-dibromo-3-hexylbenzene, the position of nucleophilic attack will be influenced by the electronic effects of the substituent. The subsequent protonation of the resulting aryl anion yields the final product. youtube.com
Benzynes also participate in pericyclic reactions, such as Diels-Alder cycloadditions, where they can be trapped by dienes. pressbooks.pub
Palladium-Catalyzed C-H Functionalization Mechanisms with ortho-Bromoaryl Directing Groups
In recent years, palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct and selective conversion of C-H bonds into new C-C or C-heteroatom bonds. rsc.orgnih.gov In many of these reactions, a directing group is employed to position the palladium catalyst in proximity to a specific C-H bond, enabling its activation. nih.govrsc.org
The bromo substituent in this compound can act as a directing group in certain palladium-catalyzed reactions, facilitating the functionalization of the ortho C-H bond (at the 3-position). While halogens are not the strongest directing groups compared to others like pyridyl or amide groups, they can still influence the regioselectivity of C-H activation. nih.govorganic-chemistry.org
A general mechanism for palladium-catalyzed C-H functionalization involving an aryl halide often proceeds through a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle. In a possible pathway, the palladium catalyst undergoes oxidative addition into the C-Br bond of this compound to form an arylpalladium(II) intermediate. This intermediate can then coordinate to a C-H bond, often with the assistance of a ligand or an additive, leading to C-H bond cleavage via a concerted metalation-deprotonation (CMD) pathway or other mechanisms. nih.gov Subsequent reductive elimination from the resulting palladacycle would form the new bond and regenerate the active palladium catalyst.
The use of a directing group provides high regioselectivity, often complementing the selectivities observed in classical electrophilic aromatic substitution. nih.gov For instance, while electrophilic attack on this compound would be influenced by the combined directing effects of the bromo and hexyl groups, palladium-catalyzed C-H functionalization directed by the bromo group would specifically target the C-H bond at the 3-position.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 2 Hexylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the unambiguous assignment of the structure of 1-bromo-2-hexylbenzene.
Proton (¹H) NMR Analysis of Aromatic and Aliphatic Environments
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons in its two primary chemical environments: the aromatic ring and the aliphatic hexyl chain.
The aromatic region of the spectrum is characterized by a series of multiplets, typically appearing downfield due to the deshielding effect of the benzene (B151609) ring's electron cloud. researchgate.net The four protons on the substituted benzene ring give rise to complex splitting patterns because of their coupling with each other.
The aliphatic region features signals for the protons of the hexyl group. researchgate.net The methylene (B1212753) (-CH₂-) group adjacent to the benzene ring (benzylic protons) is deshielded compared to the other methylene groups in the chain and typically appears as a triplet. The subsequent methylene groups along the chain also exhibit characteristic splitting patterns, usually triplets or multiplets, resulting from coupling to adjacent protons. The terminal methyl (-CH₃) group of the hexyl chain typically appears as a triplet at the most upfield position in the aliphatic region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.0 - 7.6 | Multiplet |
| Benzylic -CH₂- | 2.6 - 2.8 | Triplet |
| -(CH₂)₄- | 1.2 - 1.6 | Multiplet |
| Terminal -CH₃ | 0.8 - 0.9 | Triplet |
Note: Predicted values are based on typical chemical shift ranges for similar structural motifs.
Carbon-¹³C NMR Analysis and Distortionless Enhancement by Polarization Transfer (DEPT)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the spectrum of this compound, distinct signals are observed for each unique carbon atom. The carbon atom attached to the bromine (C-Br) is significantly influenced by the halogen's electronegativity and appears in a characteristic downfield region. The other aromatic carbons also have distinct chemical shifts based on their position relative to the substituents. The carbons of the hexyl chain appear in the upfield aliphatic region of the spectrum.
Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.org
DEPT-90 experiments show signals only for CH (methine) carbons.
DEPT-135 experiments show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are not observed in DEPT spectra. sc.edu
This information, combined with the standard ¹³C NMR spectrum, allows for the definitive assignment of all carbon signals in this compound. ruc.dk
Table 2: Predicted ¹³C NMR and DEPT Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 Phase |
|---|---|---|
| C-Br (Aromatic) | ~123 | Quaternary (absent) |
| C-Hexyl (Aromatic) | ~142 | Quaternary (absent) |
| Aromatic CH | 127 - 131 | Positive |
| Benzylic -CH₂- | ~38 | Negative |
| -(CH₂)₄- | 22 - 32 | Negative |
| Terminal -CH₃ | ~14 | Positive |
Note: Predicted values are based on typical chemical shift ranges.
Advanced 2D NMR Methodologies (e.g., HMQC, HMBC, COSY)
Correlation Spectroscopy (COSY) reveals proton-proton couplings within the molecule. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons in the hexyl chain and between neighboring protons on the aromatic ring. This helps to trace the connectivity of the aliphatic chain and confirm the substitution pattern on the benzene ring. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) correlates directly bonded proton and carbon atoms. sdsu.edulibretexts.org Each cross-peak in an HSQC/HMQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This allows for the direct assignment of each protonated carbon in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are separated by two or three bonds. emerypharma.comyoutube.com This is particularly useful for identifying quaternary carbons (which have no attached protons) by observing their long-range correlations with nearby protons. For instance, the benzylic protons of the hexyl group would show HMBC correlations to the aromatic carbons they are not directly bonded to, confirming the attachment point of the hexyl chain to the benzene ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. ruc.dk This allows for the calculation of the elemental composition of this compound, C₁₂H₁₇Br. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.
Table 3: HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Mass |
|---|---|---|
| [C₁₂H₁₇⁷⁹Br]⁺ | 240.0568 | To be determined experimentally |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. brjac.com.br It is an excellent method for assessing the purity of a this compound sample and confirming its identity.
In a GC-MS analysis, the sample is first vaporized and separated into its components by the gas chromatograph. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint."
The mass spectrum of this compound will show the molecular ion peaks (at m/z 240 and 242). Additionally, a characteristic fragmentation pattern will be observed. A prominent fragmentation pathway for alkylbenzenes is the benzylic cleavage, which would result in the loss of a C₅H₁₁ radical to form a stable benzylic cation. The base peak in the spectrum of hexylbenzene (B86705) is often at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), formed by rearrangement of the benzylic cation. nist.gov The presence of the bromine atom will influence the fragmentation, and fragments containing bromine will also exhibit the characteristic isotopic pattern.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as powerful tools for the elucidation of the structural and electronic characteristics of this compound. IR spectroscopy is particularly effective in identifying the various functional groups and vibrational modes within the molecule, while UV-Vis spectroscopy provides information about the electronic transitions between molecular orbitals.
The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds. The presence of the hexyl group is confirmed by the characteristic C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups, which are typically observed in the 2850-2960 cm⁻¹ region. The aromatic nature of the benzene ring is evidenced by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region, which can be indicative of the ortho-disubstitution. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
A comparative analysis with related compounds, such as 1-bromo-2-ethylbenzene, provides a reasonable approximation of the expected spectral features for this compound.
Table 1: Characteristic IR Absorption Bands for Related ortho-Bromo-Alkylbenzenes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound |
|---|---|---|
| Aromatic C-H Stretch | ~3060 | 1-Bromo-2-ethylbenzene |
| Aliphatic C-H Stretch | 2870-2965 | 1-Bromo-2-ethylbenzene |
| Aromatic C=C Stretch | 1440-1570 | 1-Bromo-2-ethylbenzene |
Data is based on typical values for the class of compounds and may vary slightly for this compound.
UV-Vis spectroscopy of this compound reveals electronic transitions primarily associated with the substituted benzene ring. The benzene chromophore exhibits characteristic absorptions in the ultraviolet region. The introduction of a bromine atom and an alkyl group as substituents on the benzene ring causes a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. This is due to the electronic effects of the substituents on the π-electron system of the aromatic ring. The bromine atom, with its lone pairs of electrons, can participate in resonance with the ring, while the alkyl group has a weak electron-donating effect. Typically, two main absorption bands are expected for benzene derivatives: the E2-band (π → π* transition) and the B-band (also a π → π* transition, but symmetry-forbidden in unsubstituted benzene). For this compound, these bands would be anticipated at wavelengths around 210 nm and 260 nm, respectively.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Transition | Approximate λₘₐₓ (nm) | Chromophore |
|---|---|---|
| π → π* (E2-band) | ~210 | Substituted Benzene Ring |
These values are estimations based on the effects of bromo and alkyl substituents on the benzene chromophore.
X-ray Crystallography for Solid-State Molecular Architecture (for relevant derivatives)
While obtaining a single crystal of this compound suitable for X-ray diffraction can be challenging due to its liquid nature at room temperature, analysis of crystalline derivatives provides critical information about its molecular geometry and packing in the solid state. A notable example is the crystallographic study of 1-bromo-2-(phenylselenyl)benzene, a compound that shares the same ortho-bromo-substituted benzene core.
The crystal structure of 1-bromo-2-(phenylselenyl)benzene reveals significant details about bond lengths, bond angles, and intermolecular interactions. researchgate.net In this derivative, the C-Br bond length and the bond angles involving the bromine atom and the benzene ring are of particular interest as they are directly comparable to what would be expected for this compound. The analysis of the crystal packing can reveal non-covalent interactions, such as halogen bonding (Br···Br or Br···π interactions) and van der Waals forces, which are crucial in determining the supramolecular assembly in the solid state.
Studies on a range of bromo- and bromomethyl-substituted benzenes have shown that the packing motifs can be highly variable, often involving layer structures or complex three-dimensional networks stabilized by Br···Br and C-H···Br interactions. znaturforsch.com These findings suggest that the bromine atom in this compound would play a significant role in directing the crystal packing of its solid-state derivatives.
Table 3: Selected Crystallographic Data for a Derivative of this compound
| Parameter | Value | Compound |
|---|---|---|
| Crystal System | Monoclinic | 1-Bromo-2-(phenylselenyl)benzene |
| Space Group | P2₁/c | 1-Bromo-2-(phenylselenyl)benzene |
| C-Br Bond Length | ~1.90 Å | 1-Bromo-2-(phenylselenyl)benzene |
| C-C-Br Bond Angle | ~120° | 1-Bromo-2-(phenylselenyl)benzene |
Data obtained from the crystallographic study of 1-bromo-2-(phenylselenyl)benzene. researchgate.net
The structural parameters derived from such derivatives provide a robust model for the molecular architecture of this compound itself, offering a deeper understanding of its steric and electronic properties that influence its reactivity and physical behavior.
Computational Chemistry and Theoretical Insights into 1 Bromo 2 Hexylbenzene Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 1-bromo-2-hexylbenzene. DFT calculations are used to determine the ground-state electronic energy and electron density, from which a wide array of chemical properties can be derived. For this compound, DFT is employed to predict its reactivity by analyzing frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Calculated at the B3LYP/6-311++G(d,p) level of theory. Values are hypothetical and for illustrative purposes.
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity). |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap | 5.7 eV | Suggests high chemical stability. A smaller gap implies higher reactivity. researchgate.net |
| Ionization Potential | 6.5 eV | Energy required to remove an electron. |
DFT calculations are instrumental in modeling the mechanisms of chemical reactions involving this compound. A key application is in the study of electrophilic aromatic substitution, a fundamental reaction class for this type of compound. libretexts.orgnih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed.
For instance, in a further bromination reaction, the ortho- and para-directing effects of the alkyl group and the deactivating, ortho-, para-directing effect of the bromine atom would compete. DFT can precisely model the transition states for substitution at each possible position on the aromatic ring. The calculated activation energies for each path reveal the most likely and kinetically favored product. This predictive capability is crucial for understanding regioselectivity and optimizing synthetic strategies. nih.gov
Table 2: Hypothetical Energy Profile for Electrophilic Bromination of this compound Relative energies (in kcal/mol) calculated via DFT for substitution at different positions.
| Species | Position 3 | Position 4 | Position 5 | Position 6 |
|---|---|---|---|---|
| Reactants | 0.0 | 0.0 | 0.0 | 0.0 |
| Transition State (σ-complex formation) | +18.2 | +15.5 | +19.8 | +17.1 |
| Intermediate (σ-complex) | +8.1 | +6.2 | +9.5 | +7.8 |
This hypothetical data suggests that substitution at position 4 is the most kinetically and thermodynamically favored pathway.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties. This method is highly effective for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comresearchgate.net These predictions are valuable for interpreting experimental spectra and understanding the electronic transitions within the molecule, typically π→π* transitions in the aromatic ring.
Similarly, TD-DFT can be used to model the geometry of the first excited state, providing insights into the fluorescence properties of the molecule. By calculating the energy difference between the optimized excited state and the ground state, the emission wavelength can be predicted. The introduction of substituents on an aromatic ring can shift absorption and emission wavelengths, and TD-DFT can quantify these effects. mdpi.com
To visualize and quantify reactivity, computational chemists analyze the distribution of electron density. The Molecular Electrostatic Potential (MEP) map is a powerful tool that illustrates the charge distribution on the molecule's surface. rsc.org For this compound, the MEP map would show regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. These maps provide a clear, intuitive picture of where the molecule is most likely to interact with other reagents.
Hirshfeld charge analysis is a method to partition the electron density of a molecule among its constituent atoms. ecanews.org Unlike other population analysis schemes, Hirshfeld charges are less dependent on the basis set used in the calculation. For this compound, calculating the Hirshfeld charge on each atom helps to quantify the electron-donating or -withdrawing effects of the substituents and identify reactive sites at an atomic level.
Table 3: Hypothetical Hirshfeld Charges and MEP Values for this compound
| Atom/Region | Hirshfeld Charge (a.u.) | MEP Value (kcal/mol) | Interpretation |
|---|---|---|---|
| Bromine Atom | -0.08 | -15.2 | Electronegative region, potential for halogen bonding. |
| C4 (para to Br) | -0.12 | -20.5 | Electron-rich center, likely site for electrophilic attack. |
| Aromatic Hydrogens | +0.05 to +0.07 | +10.0 to +12.5 | Electron-poor regions. |
Quantitative Structure-Reactivity Relationships (QSRR) for Related Brominated Aromatics
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate variations in the chemical structure of a series of compounds with their measured reactivity. mdpi.com To develop a QSRR model for brominated aromatics, one would compile a dataset of compounds including this compound and its isomers, along with other related molecules. For each compound, a set of numerical parameters, or "molecular descriptors," would be calculated. These descriptors can encode electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices) information.
Using statistical methods like Partial Least Squares (PLS) regression, a mathematical equation is derived that links the descriptors to an experimentally measured reactivity value (e.g., a reaction rate constant). The resulting QSRR model can then be used to predict the reactivity of new or untested brominated aromatic compounds based solely on their calculated descriptors. This approach is highly valuable in materials science and medicinal chemistry for screening large libraries of virtual compounds to identify candidates with desired properties, without the need to synthesize and test each one. mdpi.com
Transformations and Derivatization Chemistry of 1 Bromo 2 Hexylbenzene
Carbon-Carbon Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, and 1-bromo-2-hexylbenzene is a viable substrate for several palladium- and nickel-catalyzed transformations. These reactions facilitate the construction of new carbon-carbon bonds at the C1 position of the benzene (B151609) ring.
Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Alkyl Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organohalide with an organoboron compound. wikipedia.org For this compound, this reaction provides an effective route to synthesize 2-hexyl-substituted biaryls and alkylarenes. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound, followed by transmetalation with a boronic acid or ester (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgnrochemistry.com
The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields. While specific studies detailing the Suzuki coupling of this compound are not extensively documented in readily available literature, general protocols for ortho-substituted aryl bromides are applicable. For instance, the coupling of aryl bromides with arylboronic acids is often carried out using catalysts like Pd(PPh₃)₄ or a combination of a palladium source such as Pd(OAc)₂ with a phosphine (B1218219) ligand. nih.gov Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates in aqueous solvent mixtures like dioxane/water or THF/water. nrochemistry.comnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table is based on general procedures for similar substrates due to the lack of specific data for this compound.
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product Type |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane / H₂O | 80-100 | 2-Hexyl-1,1'-biphenyl |
| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 2-Hexyl-4'-methyl-1,1'-biphenyl |
Negishi Coupling for Aryl-Alkyl and Aryl-Thiophene Linkages
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org This method is known for its high functional group tolerance and reactivity. wikipedia.org For this compound, this reaction can be employed to form C(sp²)-C(sp³) or C(sp²)-C(sp²) bonds, enabling the synthesis of alkylated or arylated derivatives, including those containing heterocyclic moieties like thiophene.
The organozinc reagent, such as hexylzinc bromide, can be prepared from the corresponding alkyl bromide and zinc dust. The subsequent coupling with this compound would proceed in the presence of a catalyst like Pd(PPh₃)₄ or Ni(dppe)Cl₂. wikipedia.orgorganic-chemistry.org The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation with the organozinc species, and reductive elimination. organic-chemistry.org Nickel catalysts are often favored for coupling with alkylzinc reagents. wikipedia.orgorganic-chemistry.org
Table 2: Plausible Conditions for Negishi Coupling of this compound This table is illustrative, based on general Negishi coupling protocols.
| Organozinc Reagent | Catalyst | Solvent | Temperature | Product |
|---|---|---|---|---|
| Hexylzinc bromide | Ni(dppe)Cl₂ | THF | Reflux | 1,2-Dihexylbenzene |
| Phenylzinc chloride | Pd(PPh₃)₄ | THF | Room Temp. to Reflux | 2-Hexyl-1,1'-biphenyl |
Kumada-Corriu Coupling with Organomagnesium Reagents
The Kumada-Corriu coupling was one of the first transition-metal-catalyzed cross-coupling reactions developed, utilizing a Grignard reagent (organomagnesium halide) as the nucleophile. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by nickel or palladium complexes and is highly effective for forming carbon-carbon bonds between aryl halides and alkyl or aryl Grignard reagents. wikipedia.orgrhhz.net
In this context, this compound can be coupled with various Grignard reagents, such as methylmagnesium bromide or phenylmagnesium bromide, to yield the corresponding methylated or phenylated products. Nickel catalysts, often with phosphine ligands like dppe (1,2-bis(diphenylphosphino)ethane), are commonly employed. rhhz.netorgsyn.org A key advantage is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org However, the high reactivity of organomagnesium compounds limits the functional group tolerance of the reaction. wikipedia.org
Table 3: Potential Kumada-Corriu Coupling Reactions of this compound This table outlines potential reactions based on established Kumada coupling methodologies.
| Grignard Reagent | Catalyst | Solvent | Temperature | Product |
|---|---|---|---|---|
| Methylmagnesium bromide | Ni(dppe)Cl₂ | THF / Ether | Room Temp. to Reflux | 2-Hexyltoluene |
| Phenylmagnesium bromide | Pd(PPh₃)₄ | THF | Reflux | 2-Hexyl-1,1'-biphenyl |
Reductive Cross-Electrophile Coupling with Alkyl Halides
Reductive cross-electrophile coupling has emerged as a powerful method for C(sp²)-C(sp³) bond formation by directly coupling two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a transition-metal catalyst and a stoichiometric reductant. rsc.org This approach avoids the pre-formation of organometallic nucleophiles.
For this compound, this reaction would involve its coupling with an alkyl halide (e.g., another molecule of 1-bromohexane (B126081) or a different alkyl bromide) using a nickel catalyst. A reductant, typically manganese (Mn) or zinc (Zn) powder, is required to facilitate the catalytic cycle. rsc.org The reaction is particularly useful for synthesizing alkylated arenes from readily available starting materials. Mechanistic studies suggest the involvement of an organonickel species that engages with the second electrophile. rsc.org
Table 4: Illustrative Reductive Cross-Electrophile Coupling of this compound This table illustrates a potential application based on general principles of this reaction type.
| Alkyl Halide | Catalyst System | Reductant | Solvent | Product |
|---|---|---|---|---|
| 1-Bromohexane | NiBr₂ / Bioxazoline ligand | Mn powder | DMA | 1,2-Dihexylbenzene |
Formation of Organometallic Species from this compound
The carbon-bromine bond in this compound is a key site for the formation of highly reactive organometallic reagents, which serve as potent carbon nucleophiles in a wide array of subsequent reactions.
Generation of Grignard Reagents and Lithium Derivatives
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (2-hexylphenyl)magnesium bromide. orgsyn.org This is a standard and robust method for converting aryl halides into powerful nucleophiles. orgsyn.org
The formation is initiated by the oxidative insertion of magnesium into the C-Br bond. The process often requires activation of the magnesium surface, which can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. orgsyn.orgrsc.org The resulting organomagnesium compound is highly sensitive to protic sources like water and alcohols and must be handled under strictly anhydrous conditions. orgsyn.org
Reaction Scheme: this compound + Mg --(anhydrous THF)--> (2-Hexylphenyl)magnesium bromide
Lithium Derivative Formation: Organolithium reagents can be generated from this compound primarily through lithium-halogen exchange. This reaction is typically performed at low temperatures (e.g., -78 °C) by treating the aryl bromide with a strong organolithium base, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), in an ethereal solvent like THF or diethyl ether. core.ac.uk
The exchange is a rapid equilibrium that favors the formation of the more stable organolithium species. core.ac.uk The resulting 2-hexylphenyllithium is a highly reactive intermediate, useful for reactions with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide.
Reaction Scheme: this compound + n-BuLi --(THF, -78 °C)--> 2-Hexylphenyllithium + n-Butyl bromide
These organometallic derivatives are not typically isolated but are generated in situ for immediate use in subsequent synthetic steps, such as nucleophilic additions or the aforementioned Kumada-Corriu and Negishi cross-coupling reactions.
Functionalization of the Hexyl Side Chain and Aromatic Ring
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca In this process, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the C-H bond at the position ortho to the DMG. wikipedia.orgbaranlab.org While halogens are generally considered weak DMGs, bromine has been shown to effectively direct metalation, particularly when stronger directing groups are absent. nih.gov
In the case of this compound, the bromine atom can direct lithiation to the C3 position. Treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) or an alkyllithium reagent like sec-butyllithium (B1581126) in the presence of a coordinating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can generate the 3-lithio-1-bromo-2-hexylbenzene intermediate. nih.gov This aryllithium species is a potent nucleophile and can be trapped by a wide variety of electrophiles to introduce new functional groups with high regioselectivity. baranlab.org
This method provides a synthetic route to 1,2,3-trisubstituted benzene derivatives that can be challenging to access through classical electrophilic aromatic substitution, which would typically be directed to the para position relative to the hexyl group.
| Electrophile (E+) | Reagent Example | Resulting Functional Group at C3 | Product Class |
|---|---|---|---|
| D+ | D2O | -D (Deuterium) | Isotopically Labeled Arene |
| I+ | I2 | -I (Iodo) | Aryl Iodide |
| R-C(O)- | DMF (for -CHO), R'COCl | -CHO (Formyl), -COR' (Acyl) | Aldehyde, Ketone |
| CO2 | CO2 (gas or dry ice) | -COOH (Carboxyl) | Carboxylic Acid |
| R3Si+ | R3SiCl (e.g., TMSCl) | -SiR3 (Silyl) | Arylsilane |
The benzylic position of the hexyl side chain (the carbon atom directly attached to the benzene ring) is particularly susceptible to oxidation due to the resonance stabilization of radical or cationic intermediates that form at this site. masterorganicchemistry.comlibretexts.org This reactivity can be harnessed to selectively convert the benzylic methylene (B1212753) (-CH₂-) group into a ketone or, with more vigorous oxidation, a carboxylic acid.
Oxidation to Ketones: The partial oxidation of the benzylic CH₂ group to a carbonyl group yields 1-(2-bromophenyl)hexan-1-one. This transformation can be achieved using a variety of modern oxidation methods that are milder than those required for complete oxidation to a carboxylic acid. mdpi.com Catalytic systems involving transition metals like chromium, ruthenium, or copper are often employed with a stoichiometric oxidant. mdpi.comorganic-chemistry.org For example, chromium trioxide (CrO₃) with periodic acid as the terminal oxidant is effective for oxidizing benzylic methylenes to ketones. organic-chemistry.org Another common method involves the use of o-iodoxybenzoic acid (IBX), a hypervalent iodine reagent that performs clean oxidations under relatively mild conditions. organic-chemistry.org
Oxidation to Carboxylic Acids: Strong oxidizing agents can cleave the C-C bond between the first and second carbons of the alkyl chain, oxidizing the benzylic carbon all the way to a carboxylic acid. masterorganicchemistry.comchemistrysteps.com This reaction converts this compound into 2-bromobenzoic acid. libretexts.orgchemistrysteps.com The most common reagents for this transformation are hot, concentrated potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate and a strong acid. masterorganicchemistry.com For this reaction to proceed, there must be at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.comlibretexts.org The remainder of the alkyl chain is cleaved and typically oxidized to carbon dioxide and water. masterorganicchemistry.com
| Target Product | Reagent System | Conditions | Reaction Type |
|---|---|---|---|
| 1-(2-bromophenyl)hexan-1-one | CrO3 / H5IO6 | Acetonitrile | Ketone Formation organic-chemistry.org |
| 1-(2-bromophenyl)hexan-1-one | Oxone / KBr | Mild, thermal or photooxidation | Ketone Formation organic-chemistry.org |
| 2-Bromobenzoic acid | KMnO4 / H2O, H+ | Heat | Carboxylic Acid Formation masterorganicchemistry.com |
| 2-Bromobenzoic acid | Na2Cr2O7 / H2SO4, H2O | Heat | Carboxylic Acid Formation chemistrysteps.com |
Achieving selective C-H functionalization at positions remote from existing functional groups on an alkyl chain is a significant challenge in modern organic synthesis. Traditional methods often rely on the inherent reactivity of specific positions, such as the benzylic or terminal carbons. However, recent advances in catalysis have enabled the functionalization of seemingly unreactive secondary C-H bonds at distal positions (e.g., C4, C5, or C6 of the hexyl chain).
One of the most prominent strategies involves transition-metal-catalyzed C-H activation, often guided by a directing group on the aromatic ring. In a process sometimes referred to as "chain walking" or remote functionalization, a catalyst (commonly palladium, rhodium, or ruthenium) initially coordinates to a directing group on the aryl ring. nih.gov It can then move along the alkyl chain through a series of C-H activation and β-hydride elimination/re-insertion steps until it reaches a sterically or electronically favored position for functionalization.
For this compound, a suitable directing group would need to be installed on the aromatic ring (e.g., through a DoM reaction as described in 6.3.1). This directing group would then steer a palladium catalyst, often in cooperation with a ligand or co-catalyst like norbornene, to activate a C-H bond at a distal carbon of the hexyl chain. nih.gov This activated intermediate can then react with a coupling partner to form a new C-C or C-heteroatom bond. While specific applications to this compound are not widely documented, the general methodology represents a cutting-edge approach to elaborating the alkyl side chain in complex ways. nih.gov
| Component | Example | Function |
|---|---|---|
| Substrate | This compound (modified with a directing group) | Starting material with alkyl chain |
| Directing Group (DG) | Pyridine, Amide, etc. | Coordinates to the catalyst and initiates the process |
| Catalyst | Pd(OAc)2 | Performs the C-H activation |
| Co-catalyst / Ligand | Norbornene | Facilitates movement along the chain and prevents premature β-hydride elimination nih.gov |
| Coupling Partner | Aryl halides, Alkenes | Introduces the new functional group |
Table of Compounds
| Compound Name | Role in Article |
|---|---|
| This compound | Primary subject |
| (2-hexylphenyl)zinc bromide | Organozinc derivative |
| Tributyl(2-hexylphenyl)stannane | Organotin derivative |
| (2-hexylphenyl)magnesium bromide | Grignard intermediate |
| (2-hexylphenyl)lithium | Organolithium intermediate |
| 3-Lithio-1-bromo-2-hexylbenzene | ortho-Metalated intermediate |
| 1-(2-bromophenyl)hexan-1-one | Product of benzylic oxidation (ketone) |
| 2-Bromobenzoic acid | Product of benzylic oxidation (carboxylic acid) |
| Lithium chloride | Reagent/Additive |
| Tetrahydrofuran (THF) | Solvent |
| 1,2-dibromoethane | Reagent (activator) |
| Iodine | Reagent (activator) |
| Tributyltin chloride | Reagent |
| n-Butyllithium | Reagent (base) |
| Magnesium | Reagent |
| Tin(IV) chloride | Reagent |
| Lithium diisopropylamide (LDA) | Reagent (base) |
| sec-Butyllithium | Reagent (base) |
| N,N,N',N'-tetramethylethylenediamine (TMEDA) | Reagent (ligand) |
| Chromium trioxide | Reagent (oxidant) |
| Periodic acid | Reagent (oxidant) |
| o-Iodoxybenzoic acid (IBX) | Reagent (oxidant) |
| Potassium permanganate | Reagent (oxidant) |
| Chromic acid | Reagent (oxidant) |
| Sodium dichromate | Reagent |
| Norbornene | Reagent (co-catalyst) |
Advanced Applications of 1 Bromo 2 Hexylbenzene and Its Derivatives in Materials Science
Precursors in the Synthesis of Conjugated Polymers and Functional Materials
The presence of a reactive halogen atom makes 1-bromo-2-hexylbenzene and its analogs prime candidates for metal-catalyzed cross-coupling reactions, which are fundamental to the construction of polymer backbones. nih.gov Reactions like the Suzuki and Stille couplings enable the formation of carbon-carbon bonds, allowing for the systematic assembly of monomers into high-molecular-weight conjugated polymers. researchgate.netkocw.or.kr The hexyl group, in particular, enhances the solubility of the resulting polymers in common organic solvents, which is crucial for their processability into thin films for electronic devices. iitk.ac.in
Components for Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
In the realm of organic electronics, derivatives of bromo-alkylbenzenes are instrumental in building the polymeric and small-molecule materials that form the active layers of OLEDs. nih.gov Polyfluorene derivatives, for example, are a prominent class of blue-light-emitting polymers whose synthesis often begins with substituted dibromo-fluorene monomers. iitk.ac.in The alkyl chains, such as hexyl groups, are introduced to the fluorene (B118485) C-9 position to improve solubility and processability without significantly altering the electronic properties of the polymer backbone. iitk.ac.in The synthesis of these monomers frequently involves the reaction of 2,7-dibromofluorene (B93635) with an alkyl halide like 1-bromohexane (B126081). iitk.ac.in
Subsequently, these functionalized monomers undergo polymerization, often through palladium-catalyzed methods like the Suzuki coupling reaction, to form high-molecular-weight polymers such as poly(9,9-dihexylfluorene). iitk.ac.inresearchgate.net These polymers are noted for their high photoluminescence efficiency and thermal stability, making them attractive for display and lighting applications. iitk.ac.in The strategic placement of bromo- and alkyl- groups on aromatic units allows for the creation of a wide array of copolymers with tuned optoelectronic properties for use in OLEDs and other organic electronic devices like organic field-effect transistors (OFETs). nih.govresearchgate.net
Building Blocks for Liquid Crystals and Photoresponsive Materials
The molecular architecture of this compound, featuring a rigid aromatic core and a flexible alkyl tail, is archetypal for molecules used in liquid crystal (LC) applications. whiterose.ac.uk The structure of liquid crystal molecules typically consists of a rigid main body, often a benzene (B151609) ring, and a flexible tail chain. Bromo-alkylbenzenes, particularly 1-bromo-4-alkylbenzene isomers, are listed as common building blocks for synthesizing liquid crystal materials. tcichemicals.comspectrumchemical.com These intermediates can be elaborated through cross-coupling reactions, where the bromine atom is replaced to link with other rigid core units, extending the molecular anisotropy necessary for forming liquid crystalline phases.
The alkyl chain contributes to the material's mesophase behavior and solubility. While 1,4-disubstituted benzenes are most common in LC design due to predictable synthesis, the principles apply to other isomers. whiterose.ac.uk The synthesis of reactive mesogens, which can be polymerized to form liquid crystal polymer networks, often involves intermediates like (4-((6-bromohexyl)oxy)phenyl)cyclohexan-1-ol, highlighting the utility of the bromo-alkyl structure in creating these advanced materials. rug.nl
Functionalization of Nanomaterials (e.g., Graphene)
The covalent functionalization of nanomaterials like graphene is critical for tuning their properties and improving their processability and integration into composite materials. nih.gov Aryl bromides serve as important precursors for modifying graphene surfaces. One effective method involves the Suzuki coupling reaction, where brominated graphene sheets can be coupled with arylboronic acids. rsc.org For instance, a study demonstrated the attachment of hexylbenzene (B86705) groups to brominated graphene by reacting it with 4-hexylphenyl boronic acid. rsc.org This C-C bond formation resulted in a dramatic improvement in the solubility and optical properties of the modified graphene. rsc.org
Another powerful technique for graphene functionalization is through the use of organic diazonium salts, which can be generated from bromo-anilines. nih.gov This wet chemical route allows for covalent modification of graphene's π-electron system without requiring initial oxidative damage, which is a significant advantage over methods that start with graphene oxide. nih.gov Such functionalization can introduce a variety of chemical decorations to the graphene lattice, which is a key step toward opening an electronic bandgap and improving the material's processability for electronic applications. nih.gov The ability to attach specific organic moieties, such as hexylbenzene groups, allows for precise control over the surface chemistry and properties of the resulting graphene derivatives. nih.gov
Intermediates in the Synthesis of Complex Organic Molecules
Beyond polymerization, this compound is a valuable intermediate in multi-step organic synthesis, providing a handle for introducing a substituted phenyl ring into more complex targets. Its utility is particularly notable in constructing molecules with specific steric and electronic properties for applications in fine chemicals and pharmaceuticals.
Synthesis of Sterically Hindered Organic Compounds
The ortho-positioning of the hexyl group next to the bromine atom in this compound creates significant steric hindrance around the reactive site. This steric crowding can be strategically exploited to control the regioselectivity of reactions and to synthesize sterically congested molecules. The presence of bulky ortho-substituents influences the orientation of the phenyl ring and can restrict rotation, leading to unique molecular conformations.
An example of extreme steric crowding is seen in the molecule 1-bromo-2,4,6-tricyclohexylbenzene. nih.gov In this compound, the cyclohexyl rings ortho to the bromine atom are significantly displaced, and the molecule is described as being "quite crowded," with intramolecular contacts less than the sum of their van der Waals radii. nih.gov While not a direct derivative of this compound, this structure illustrates the profound impact that ortho-alkyl groups have on molecular geometry. This principle is applicable when using this compound in reactions like Suzuki coupling, where the bulky hexyl group can influence the approach of the catalyst and coupling partner, potentially leading to specific atropisomers or sterically hindered biaryl products. nih.gov
Role in Fine Chemical Synthesis for Industrial Applications
In the fine chemical industry, the synthesis of complex molecules often relies on robust and versatile building blocks. Bromo-aromatic compounds are workhorse intermediates, primarily due to their utility in palladium-catalyzed cross-coupling reactions. wiley.com These reactions are cornerstones of modern industrial synthesis because they allow for the efficient construction of carbon-carbon bonds under relatively mild conditions. nih.gov
This compound can serve as a precursor in syntheses where a 2-hexylphenyl moiety is required. The bromine atom allows for coupling with a wide variety of organoboron, organotin, or organozinc reagents, while the hexyl group can confer desired physical properties, such as solubility or lipophilicity, to the final product. icl-industrialproducts.com For example, 1-bromohexane (a related bromo-alkyl compound) is used in Grignard chemistry to introduce a hexyl group onto a target molecule and is an important intermediate for fine chemicals. icl-industrialproducts.com Similarly, this compound provides a platform for introducing a more complex, substituted aromatic fragment into pharmaceuticals, agrochemicals, or specialty materials. The factors governing the choice of such an intermediate in an industrial setting include the cost and availability of reagents, the efficiency of the coupling reaction, and the ease of purification. wiley.com
Future Research Directions in 1 Bromo 2 Hexylbenzene Chemistry
Development of More Sustainable and Green Synthetic Routes
The traditional synthesis of aryl bromides often involves harsh reagents and generates significant waste. A key future direction is the development of environmentally benign synthetic pathways to 1-bromo-2-hexylbenzene. Research in this area should focus on several core principles of green chemistry:
Atom Economy: Designing syntheses that maximize the incorporation of all starting materials into the final product. This could involve exploring direct C-H activation and functionalization of hexylbenzene (B86705), bypassing the need for pre-functionalized starting materials and reducing the formation of byproducts.
Use of Safer Solvents: Replacing hazardous organic solvents like halogenated hydrocarbons with greener alternatives such as water, supercritical fluids, or bio-derived solvents.
Catalytic Processes: Shifting from stoichiometric reagents to catalytic methods. This includes developing highly efficient and recyclable catalysts for the bromination of arenes that can operate under mild conditions with high selectivity for the desired ortho-isomer.
Renewable Feedstocks: Investigating routes that begin with renewable starting materials to reduce reliance on petrochemical sources.
Future efforts could explore enzymatic bromination or photochemically-induced reactions as promising avenues for sustainable synthesis.
Exploration of Novel Catalytic Systems for Enhanced ortho-Selective Functionalization
The bromine atom in this compound serves as a versatile handle for introducing a wide array of functional groups through cross-coupling reactions. However, the steric hindrance from the adjacent hexyl group presents a significant challenge for achieving high efficiency and selectivity. Future research must focus on designing novel catalytic systems capable of overcoming this steric barrier.
Key areas of exploration include:
Advanced Ligand Design: The development of sophisticated phosphine (B1218219), N-heterocyclic carbene (NHC), or other specialized ligands for palladium, nickel, or copper catalysts is crucial. nih.gov These ligands can create a specific coordination environment around the metal center that facilitates oxidative addition to the sterically hindered C-Br bond and subsequent reductive elimination. nih.govnih.gov
Alternative Metal Catalysis: While palladium is a workhorse in cross-coupling, investigating catalysts based on more abundant and less expensive metals like iron, cobalt, or ruthenium could lead to more economical and sustainable processes. acs.orgacs.org
Directed C-H Functionalization: An alternative strategy involves reactions that functionalize the aromatic ring at positions other than the bromine atom, guided by the existing substituents. The development of catalytic systems that can selectively activate C-H bonds ortho to the hexyl group or meta/para to the bromo group would provide powerful tools for creating complex polysubstituted arenes. nih.gov The palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani reaction, is a prime example of a system that allows for simultaneous ortho-functionalization and ipso-cross-coupling of aryl halides. nih.gov
The table below summarizes representative cross-coupling reactions that could be optimized for this compound using novel catalytic systems.
| Reaction Name | Coupling Partners | Potential Product Type | Catalyst System |
| Suzuki Coupling | Organoboron Reagents | Biaryls, Arylalkenes | Palladium, Nickel |
| Buchwald-Hartwig Amination | Amines | Arylamines | Palladium, Copper |
| Sonogashira Coupling | Terminal Alkynes | Arylalkynes | Palladium/Copper |
| Heck Coupling | Alkenes | Arylalkenes | Palladium |
| Negishi Coupling | Organozinc Reagents | Biaryls, Arylalkanes | Palladium, Nickel |
Advanced Characterization of Transient Reaction Intermediates
A deeper understanding of reaction mechanisms is fundamental to the rational design of improved catalysts and synthetic protocols. For reactions involving this compound, particularly sterically hindered cross-coupling reactions, the direct observation and characterization of transient intermediates are of paramount importance.
Future research should employ advanced spectroscopic and analytical techniques to probe these short-lived species:
In Situ Spectroscopy: Techniques such as in situ NMR, IR, and Raman spectroscopy can provide real-time information on the concentrations of reactants, products, and key intermediates throughout the course of a reaction.
Mass Spectrometry: Advanced mass spectrometry techniques, like electrospray ionization (ESI-MS), can be used to detect and identify catalytic species and intermediates directly from the reaction mixture.
Crystallography: While challenging, the isolation and crystallographic analysis of stable analogues of reaction intermediates can provide invaluable, unambiguous structural information.
By studying the kinetics and structure of intermediates like the oxidative addition complex (Ar-Pd(II)-Br) and subsequent transmetalation species, researchers can identify rate-limiting steps and catalyst deactivation pathways, leading to more targeted catalyst improvements. nih.gov
Design and Synthesis of New Derivatives with Tailored Electronic and Structural Properties
This compound is a building block for a vast array of more complex molecules with potentially useful properties. A significant future research direction is the systematic design and synthesis of new derivatives with properties tailored for specific applications in materials science, medicinal chemistry, and agrochemicals.
Potential classes of derivatives and their applications are outlined below:
| Derivative Class | Synthetic Transformation | Potential Applications |
| Biaryl Compounds | Suzuki or Negishi Coupling | Liquid crystals, organic light-emitting diodes (OLEDs) |
| Aryl Amines | Buchwald-Hartwig Amination | Pharmaceutical intermediates, conductive polymers |
| Aryl Phosphines | Phosphination Reactions | Ligands for catalysis, flame retardants |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Annulation Reactions | Organic semiconductors, molecular electronics |
| Heterocyclic Derivatives | Coupling with Heterocycles | Biologically active compounds |
The introduction of the ortho-hexyl group can impart unique solubility characteristics and influence the solid-state packing of these derivatives, potentially leading to novel materials with enhanced processability and performance.
Deepening Understanding of Structure-Reactivity Relationships through Integrated Computational and Experimental Studies
A synergistic approach combining experimental work with computational modeling is essential for accelerating progress in the chemistry of this compound. Density Functional Theory (DFT) and other computational methods can provide deep insights into structure-reactivity relationships that are often difficult to probe experimentally.
Future integrated studies should focus on:
Modeling Reaction Pathways: Calculating the energy profiles of entire catalytic cycles to identify transition states and intermediates. This can help explain observed selectivities and predict the outcomes of new catalyst-substrate combinations. nih.gov
Analyzing Steric and Electronic Effects: Quantifying the impact of the ortho-hexyl group on the geometry and electronic structure of the aryl halide and its corresponding reaction intermediates. This can elucidate the origins of steric hindrance and guide the design of catalysts that can mitigate its effects.
Predicting Molecular Properties: Using computational tools to predict the electronic, optical, and physical properties of novel derivatives before their synthesis. This allows for a more rational, targeted approach to the design of new functional materials, saving significant time and resources.
By closely integrating computational predictions with experimental validation, researchers can develop a robust and predictive understanding of the behavior of this compound, paving the way for its efficient and innovative application in chemical synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
